molecular formula C8H4F3NO5 B3041512 5-Nitro-2-(trifluoromethoxy)benzoic acid CAS No. 307989-55-5

5-Nitro-2-(trifluoromethoxy)benzoic acid

Cat. No. B3041512
CAS RN: 307989-55-5
M. Wt: 251.12 g/mol
InChI Key: KKHGLYHYTVNDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-(trifluoromethoxy)benzoic acid is a chemical compound with the molecular formula C8H4F3NO5 and a molecular weight of 251.12 . It is a white solid and its IUPAC name is 5-nitro-2-(trifluoromethoxy)benzoic acid .


Synthesis Analysis

The synthesis of 5-Nitro-2-(trifluoromethoxy)benzoic acid involves the reaction of 2-(trifluoromethoxy)benzonitrile with concentrated sulphuric acid and nitric acid . The reaction mixture is heated at 60°C for 1 hour and then poured into ice water. The precipitate is filtered off and treated with aqueous sodium hydrogen carbonate until neutral reaction . The crystals are collected and dried to afford 5-nitro-2-trifluoromethoxybenzoic acid .


Molecular Structure Analysis

The InChI code for 5-Nitro-2-(trifluoromethoxy)benzoic acid is 1S/C8H4F3NO5/c9-8(10,11)17-6-2-1-4(12(15)16)3-5(6)7(13)14/h1-3H,(H,13,14) . This indicates the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a benzoic acid molecule .


Physical And Chemical Properties Analysis

5-Nitro-2-(trifluoromethoxy)benzoic acid is a white solid . The compound should be stored at room temperature .

Scientific Research Applications

Photoaffinity Labeling in Biological Membranes

Research by Branchini et al. (1995) demonstrates the use of derivatives of 5-nitro-2-(trifluoromethoxy)benzoic acid in photoaffinity labeling, particularly focusing on human red blood cell ghost membranes. These compounds, including 5-nitro-2-[N-3-(4-azido-2,3,5,6-tetrafluorophenyl)-propylamino]-benzoic acid (FAzNPPB), have been found effective in photoinactivating chloride channels and photolabeling integral membrane proteins (Branchini et al., 1995).

Precursors for Antitubercular Drug Candidates

Richter et al. (2021) studied 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a related compound to 5-nitro-2-(trifluoromethoxy)benzoic acid, as a precursor for the synthesis of benzothiazinones, which are a new class of antituberculosis drug candidates. This highlights its potential application in developing treatments for tuberculosis (Richter et al., 2021).

Tritium Labeling in Chloride Channel Studies

Branchini et al. (1992) synthesized a tritium-labeled tetrafluoro-substituted aryl azide, a photoaffinity analog of 5-nitro-2-(3-phenylpropylamino)-benzoic acid (NPPB), for use in studying epithelial chloride channels. This application shows the importance of 5-nitro-2-(trifluoromethoxy)benzoic acid derivatives in biochemical research (Branchini et al., 1992).

Electrophilic Trifluoromethylating Reagent

Santschi et al. (2014) described the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, which acts as a hypervalent-iodine-based electrophilic trifluoromethylating reagent. This compound indicates the role of 5-nitro-2-(trifluoromethoxy)benzoic acid derivatives in organic synthesis and material science (Santschi et al., 2014).

Synthesis of Chromogenic Analogues

Arroyo et al. (2002) synthesized chromogenic substrates based on 2-nitro-5-[(hexanoyl)-amino]-benzoic acid and 2-nitro-5-[(octanoyl)-amino]-benzoic acid, derived from 5-nitro-2-(trifluoromethoxy)benzoic acid, for the detection of aliphatic penicillin acylase activity. This illustrates its application in enzyme activity assays (Arroyo et al., 2002).

Photolabeling Agent for Chloride Channels

Another study by Branchini et al. (1991) synthesized a photoaffinity analog of 5-nitro-2-(3-phenylpropylamino)-benzoic acid, used for photolabeling human red blood cell ghosts and investigating chloride channels (Branchini et al., 1991).

Safety and Hazards

The compound is considered hazardous. It may be harmful if swallowed and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-nitro-2-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO5/c9-8(10,11)17-6-2-1-4(12(15)16)3-5(6)7(13)14/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHGLYHYTVNDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-(trifluoromethoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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